molecular formula C20H16N2O2S B2378451 3-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899729-02-3

3-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No. B2378451
CAS RN: 899729-02-3
M. Wt: 348.42
InChI Key: OVPLERFNBCIBAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings, followed by their connection via suitable reactions. The exact synthesis route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex, with multiple rings and functional groups. The presence of the thiophen-2-yl and pyrazolo[1,5-c][1,3]oxazin-2-yl groups suggests that the compound may have interesting electronic properties, as these groups are often found in compounds with interesting optical and electronic properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the phenol group could potentially undergo reactions such as acylation, alkylation, and sulfonation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the phenol group could potentially make the compound somewhat acidic .

Scientific Research Applications

Adenosine Receptor Antagonists

This compound can be used to develop functionalized ligands to target adenosine receptors . The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold, which is similar to the structure of the compound , was chosen as a pharmacophore for the adenosine receptors . This application can lead to the development of multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic systems .

Antifungal Activity

Some derivatives of the compound have shown significant antifungal activity against various fungi . This suggests that the compound could be used in the development of new antifungal medications .

Antimetabolites in Purine Biochemical Reactions

Pyrazolo[1,5-a]pyrimidines, which are similar to the structure of the compound, are purine analogs and have valuable properties as antimetabolites in purine biochemical reactions . This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .

Antischistosomal Activity

Compounds similar to the structure of the compound have shown antischistosomal activity . This suggests potential for the compound in the treatment of schistosomiasis .

HMG-CoA Reductase Inhibitors

Compounds similar to the structure of the compound have been reported to inhibit HMG-CoA reductase . This enzyme plays a crucial role in cholesterol biosynthesis, suggesting potential for the compound in the treatment of hypercholesterolemia .

COX-2 Selective Inhibitors

Compounds similar to the structure of the compound have been reported to inhibit COX-2 . This enzyme is involved in inflammation and pain, suggesting potential for the compound in the treatment of inflammatory conditions and pain management .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The potential future directions for research on this compound could be quite varied, depending on its specific properties and activities. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

3-(5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c23-14-6-3-5-13(11-14)16-12-17-15-7-1-2-8-18(15)24-20(22(17)21-16)19-9-4-10-25-19/h1-11,17,20,23H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPLERFNBCIBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC(=CC=C4)O)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

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